molecular formula C15H10F4N6O B2475067 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-91-1

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2475067
CAS No.: 942000-91-1
M. Wt: 366.28
InChI Key: KSYOMNQHSYPMDY-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and tetrazolyl groups

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the difluorophenyl and tetrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include N,N-dimethylformamide (DMF), sulfur, and various catalysts to facilitate the formation of the desired urea derivative .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The difluorophenyl and tetrazolyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2,6-difluorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other fluorinated urea derivatives and tetrazole-containing compounds. Similar compounds include:

  • 1-(2,6-difluorophenyl)-3-(tetrazol-5-yl)urea
  • 1-(3,4-difluorophenyl)-3-(tetrazol-5-yl)urea

These compounds share structural similarities but differ in their specific substitution patterns and functional groups. The uniqueness of this compound lies in its combination of difluorophenyl and tetrazolyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N6O/c16-9-5-4-8(6-12(9)19)25-13(22-23-24-25)7-20-15(26)21-14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYOMNQHSYPMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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